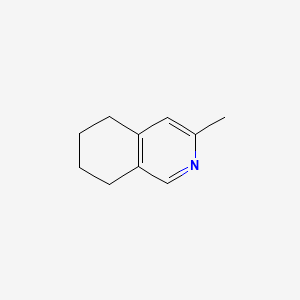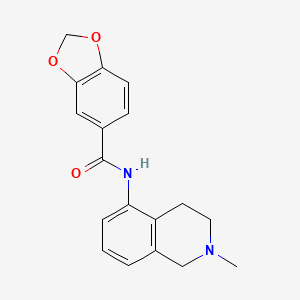
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methylenedioxy group attached to the benzene ring and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methylenedioxybenzene: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of Isoquinoline Derivative: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the methylenedioxybenzene with the isoquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the isoquinoline moiety, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxy group.
3,4-Methylenedioxy-N-benzylcathinone: A synthetic cathinone with a methylenedioxy group.
Benzamide: The simplest amide derivative of benzoic acid.
Uniqueness
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is unique due to its combination of a methylenedioxy group and an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
41957-39-5 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-8-7-14-13(10-20)3-2-4-15(14)19-18(21)12-5-6-16-17(9-12)23-11-22-16/h2-6,9H,7-8,10-11H2,1H3,(H,19,21) |
Clé InChI |
MLZDZCZGMLISPC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


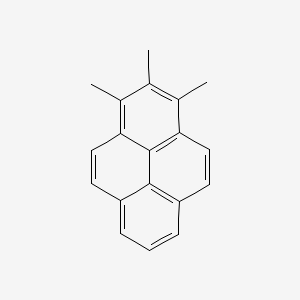

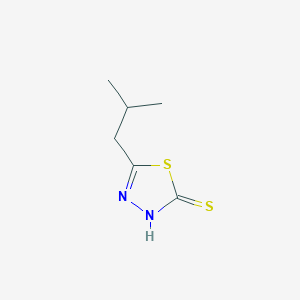

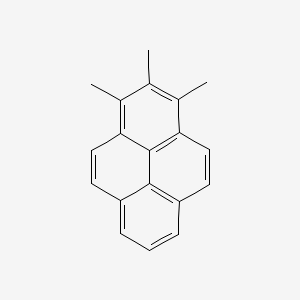
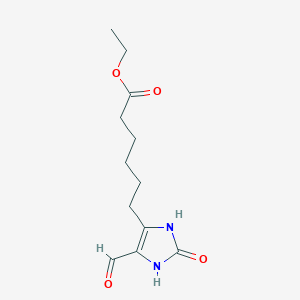
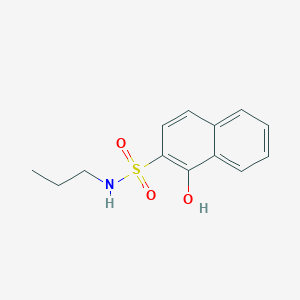
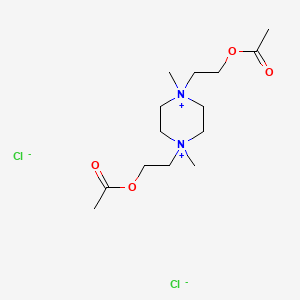

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
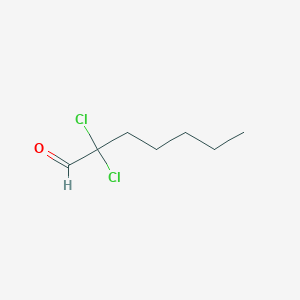
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
